molecular formula C17H15ClN2O2 B5761747 3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5761747
M. Wt: 314.8 g/mol
InChI Key: DMNGXJNRPWWLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CMQ, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The exact mechanism of action of CMQ is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. CMQ has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. This may account for its ability to modulate the activity of the GABAA and NMDA receptors.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, CMQ has been shown to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, and to modulate the activity of various enzymes involved in the metabolism of neurotransmitters and other signaling molecules. CMQ has also been shown to have anti-inflammatory effects, and to modulate the activity of immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMQ for lab experiments is its ability to modulate the activity of a variety of receptors and enzymes. This makes it a valuable tool for studying the mechanisms of action of various drugs and compounds. However, one limitation of CMQ is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are a number of potential future directions for research on CMQ. One area of interest is the development of new compounds based on the structure of CMQ that may have improved solubility and other properties. Another area of interest is the development of new methods for synthesizing CMQ and related compounds. Finally, there is a need for further research on the mechanisms of action of CMQ and its potential applications in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CMQ involves the reaction of 2-chloro-5-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-aminobenzonitrile. This reaction yields 3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone as the final product.

Scientific Research Applications

CMQ has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of CMQ as a tool for studying the mechanisms of action of various drugs and compounds. CMQ has been shown to modulate the activity of a variety of receptors and enzymes, including the GABAA receptor, the NMDA receptor, and the enzyme acetylcholinesterase.

properties

IUPAC Name

3-[2-(2-chloro-5-methylphenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-12-6-7-14(18)16(10-12)22-9-8-20-11-19-15-5-3-2-4-13(15)17(20)21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNGXJNRPWWLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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